Ethyl 2-cyclopentyl-2-hydroxyacetate

Description

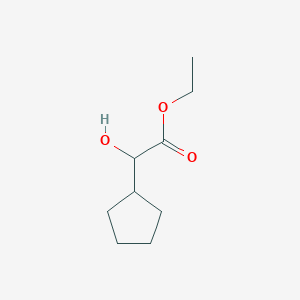

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyclopentyl-2-hydroxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-12-9(11)8(10)7-5-3-4-6-7/h7-8,10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUSCRBUAMQJQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Characterization and Enantiomeric Purity Assessment Techniques

Methodologies for Absolute Configuration Assignment of α-Hydroxy Esters

Determining the absolute configuration of a chiral molecule involves unambiguously assigning the (R) or (S) descriptor to its stereocenter(s). For α-hydroxy esters, several powerful techniques are available, often involving either derivatization of the molecule or sophisticated spectroscopic analysis.

Single Crystal X-Ray Diffraction Analysis of Derivatized Forms

Single-crystal X-ray diffraction (SCXRD) is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. springernature.commdpi.com The technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice. carleton.edu

However, Ethyl 2-cyclopentyl-2-hydroxyacetate, like many small esters, is likely an oil or a low-melting solid, making it unsuitable for direct SCXRD analysis which requires a high-quality single crystal. To overcome this limitation, the enantiomerically pure ester is chemically modified by reacting it with a chiral derivatizing agent. This reaction converts the enantiomer into a diastereomer that is more likely to crystallize. For instance, the hydroxyl group can be acylated with a chiral carboxylic acid, or the ester can be converted to an amide using a chiral amine. The resulting derivative must:

Possess a known absolute configuration.

Form high-quality crystals suitable for diffraction.

Preferably contain a heavy atom (e.g., bromine or heavier) to facilitate the determination of absolute configuration through anomalous dispersion effects. springernature.com

Once a suitable crystal is obtained and analyzed, the known configuration of the derivatizing agent allows for the unequivocal assignment of the absolute configuration of the original this compound stereocenter.

Vibrational Circular Dichroism (VCD) Spectroscopy for Chirality Assignment

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images), providing a unique fingerprint of their absolute configuration. nih.gov

The assignment of absolute configuration using VCD involves a synergy between experimental measurement and computational chemistry. americanlaboratory.com The process is as follows:

Experimental Spectrum Acquisition: A VCD spectrum of an enantiomerically pure sample of this compound is recorded in a suitable solvent (e.g., CDCl₃).

Computational Modeling: The three-dimensional structure of one enantiomer (e.g., the (R)-isomer) is modeled, and its theoretical VCD spectrum is calculated using quantum mechanical methods, typically Density Functional Theory (DFT). researchgate.net

Spectral Comparison: The experimental VCD spectrum is compared with the computationally predicted spectrum.

If the experimental spectrum of the sample matches the calculated spectrum for the (R)-enantiomer, its absolute configuration is assigned as (R). If the experimental spectrum is a mirror image of the calculated one, the sample is assigned the (S)-configuration. americanlaboratory.com This method is particularly valuable as it can be performed on samples in solution and does not require crystallization. spectroscopyeurope.com

Chiral Derivatizing Agent (CDA) Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, but under standard conditions, it cannot differentiate between enantiomers. stackexchange.com By reacting the chiral analyte with a Chiral Derivatizing Agent (CDA), the resulting mixture of diastereomers will exhibit distinct NMR spectra. wikipedia.org

A widely used technique for secondary alcohols like this compound is the Mosher's method. researchgate.netnih.gov This involves esterifying the hydroxyl group with both enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). springernature.com The procedure is as follows:

Two separate reactions are performed, one with (R)-MTPA chloride and one with (S)-MTPA chloride, to form the respective diastereomeric Mosher esters.

The ¹H NMR spectra of both diastereomeric products are recorded and carefully assigned.

The chemical shift differences (Δδ) are calculated for the protons on either side of the newly formed ester linkage by subtracting the chemical shifts of the (R)-MTPA ester from those of the (S)-MTPA ester (Δδ = δₛ - δᵣ). nih.gov

Based on the established conformational model of Mosher esters, protons on one side of the molecule will have positive Δδ values, while those on the other side will have negative values. This pattern allows for the unambiguous assignment of the absolute configuration of the original alcohol stereocenter. researchgate.net

| Proton Group (Hypothetical) | δ ((S)-MTPA ester) (ppm) | δ ((R)-MTPA ester) (ppm) | Δδ (δₛ - δᵣ) (ppm) | Inferred Position Relative to MTPA Phenyl Group |

| Cyclopentyl Hα | 2.15 | 2.25 | -0.10 | Left Side |

| Cyclopentyl Hβ | 1.80 | 1.88 | -0.08 | Left Side |

| Ester Ethyl CH₂ | 4.20 | 4.15 | +0.05 | Right Side |

| Ester Ethyl CH₃ | 1.25 | 1.22 | +0.03 | Right Side |

This table presents hypothetical data to illustrate the expected outcome of a Mosher's method analysis for assigning absolute configuration.

Determination of Enantiomeric Excess and Optical Rotation Properties

Enantiomeric excess (e.e.) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org It is expressed as a percentage and is a critical parameter in asymmetric synthesis and the characterization of chiral compounds. A sample with 70% of the (R)-enantiomer and 30% of the (S)-enantiomer has an e.e. of 40% in favor of the (R)-isomer. wikipedia.org While NMR with chiral solvating agents can be used, the most common and accurate method for determining the e.e. of this compound is chiral chromatography (discussed in section 3.3.1).

Optical rotation is a physical property of chiral substances where they rotate the plane of polarized light. rudolphresearch.com This rotation is measured using an instrument called a polarimeter. alfa-chemistry.com The measured value is the observed rotation (α) and is dependent on the compound's concentration, the path length of the sample tube, temperature, and the wavelength of the light used (typically the sodium D-line, 589 nm). libretexts.org

To obtain a standardized value, the specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:

α is the observed rotation in degrees.

l is the path length in decimeters (dm).

c is the concentration in g/mL. libretexts.orgmasterorganicchemistry.com

The specific rotation is a characteristic physical constant for a pure enantiomer under specified conditions. Enantiomers rotate light by an equal magnitude but in opposite directions. A dextrorotatory (+) compound rotates light clockwise, while a levorotatory (-) compound rotates it counterclockwise. rudolphresearch.com While the sign of rotation is a key characteristic, it does not directly correlate with the (R) or (S) configuration.

Chromatographic Enantioseparation Techniques

Direct separation of enantiomers is most effectively achieved using chiral chromatography, where a chiral stationary phase (CSP) is used to create a chiral environment. The two enantiomers of this compound interact differently with the CSP, forming transient diastereomeric complexes with different stabilities, which leads to different retention times and thus, separation. csfarmacie.cznih.gov

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and determining enantiomeric excess. phenomenex.com Developing a successful chiral HPLC method is often an empirical process that involves screening various columns and mobile phases to find conditions that provide adequate resolution. chromatographyonline.com

The key steps in method development for this compound would include:

Chiral Stationary Phase (CSP) Selection: A variety of CSPs are commercially available. For an α-hydroxy ester, initial screening would likely focus on polysaccharide-based columns (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide phases, as these have broad applicability. chromatographyonline.comeijppr.com

Mobile Phase Screening: The separation is highly dependent on the mobile phase composition. Common modes include:

Normal Phase: Typically using mixtures of hexane/isopropanol or hexane/ethanol.

Polar Organic Mode: Using polar organic solvents like acetonitrile or methanol, often with additives.

Reversed Phase: Using mixtures of water/acetonitrile or water/methanol.

Optimization: Once a promising CSP and mobile phase system are identified, parameters such as the ratio of solvents, flow rate, and column temperature are optimized to improve resolution, peak shape, and analysis time.

| Chiral Stationary Phase (CSP) | Mobile Phase | Retention Time (R)-enantiomer (min) | Retention Time (S)-enantiomer (min) | Resolution (Rs) |

| Cellulose-based (e.g., Chiralcel OD-H) | Hexane:Isopropanol (90:10) | 8.5 | 9.8 | 1.8 |

| Amylose-based (e.g., Chiralpak AD-H) | Hexane:Ethanol (95:5) | 12.1 | 11.5 | 0.9 |

| Macrocyclic Glycopeptide (e.g., Chirobiotic V) | Polar Ionic Mode | 6.2 | 7.1 | 1.3 |

This table presents illustrative data from a hypothetical screening process for the enantioseparation of this compound to demonstrate the method development approach.

Chiral Gas Chromatography (GC) Protocol Development

The separation of enantiomers, such as the (R) and (S) forms of this compound, is commonly achieved using chiral gas chromatography. This technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, their separation.

The development of a specific GC protocol for this compound would involve a systematic process of selecting the appropriate chiral column and optimizing the analytical conditions. Based on the analysis of structurally similar compounds, such as other α-hydroxy esters, a typical method development workflow would include:

Column Selection: A variety of commercially available chiral capillary columns are suitable for the separation of polar analytes like hydroxy esters. Columns with cyclodextrin-based chiral stationary phases, such as those derivatized with alkyl or acetyl groups, are often the first choice. The size of the cyclodextrin cavity (α, β, or γ) and the nature of the derivative play a crucial role in the enantioselective recognition. For a compound with a cyclopentyl group, a β-cyclodextrin column might provide a suitable cavity size for inclusion complexation, which is a key mechanism for chiral recognition.

Temperature Program Optimization: The oven temperature program is a critical parameter that influences both the resolution of the enantiomers and the analysis time. An initial isothermal analysis at a moderate temperature might be performed, followed by the development of a temperature gradient to achieve sharper peaks and better separation. Slower temperature ramps in the elution range of the enantiomers can significantly improve resolution.

Carrier Gas and Flow Rate: The choice of carrier gas (typically hydrogen or helium) and its flow rate affect the efficiency of the separation. The optimal flow rate is determined by constructing a van Deemter plot, which relates the plate height to the linear velocity of the carrier gas.

Injector and Detector Parameters: The injector temperature must be high enough to ensure complete and rapid vaporization of the sample without causing thermal degradation. The detector temperature is also set to prevent condensation of the analytes. A flame ionization detector (FID) is commonly used for the analysis of organic compounds like esters.

A hypothetical data table illustrating the kind of results obtained during such a protocol development is presented below. Please note that this data is illustrative and not based on actual experimental results for this compound due to the lack of available literature.

Table 1: Illustrative Data for Chiral GC Protocol Development for this compound

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Column | Chirasil-DEX CB (25m x 0.25mm x 0.25µm) | Cyclodex-B (30m x 0.25mm x 0.25µm) | Rt-βDEXsm (30m x 0.25mm x 0.25µm) |

| Oven Program | 120°C isothermal | 100°C (1 min), ramp to 150°C at 2°C/min | 110°C (2 min), ramp to 160°C at 5°C/min |

| Carrier Gas | Helium | Hydrogen | Helium |

| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.2 mL/min |

| Resolution (Rs) | 1.2 | 1.8 | 1.5 |

| Retention Time 1 (min) | 15.4 | 12.1 | 10.8 |

| Retention Time 2 (min) | 15.9 | 12.8 | 11.2 |

Conformational Analysis of Chiral this compound Isomers

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For chiral molecules like this compound, understanding the preferred conformations of the (R) and (S) enantiomers is crucial as it can influence their interaction with chiral environments, such as chiral stationary phases in chromatography or active sites of enzymes.

Computational chemistry methods, such as molecular mechanics and quantum mechanical calculations (e.g., Density Functional Theory - DFT), are powerful tools for studying the conformational preferences of molecules. These methods can be used to:

Identify Stable Conformers: By systematically rotating key dihedral angles and calculating the potential energy of the resulting structures, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers.

Determine Relative Energies: The relative energies of the different conformers can be calculated to determine their populations at a given temperature according to the Boltzmann distribution.

Analyze Intramolecular Interactions: The preferred conformations are often stabilized by favorable intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the ester carbonyl oxygen. Conversely, steric hindrance between bulky groups, like the cyclopentyl and ethyl groups, will destabilize certain conformations.

For this compound, it is expected that the most stable conformers will be those that minimize steric repulsion and maximize stabilizing interactions. An intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the ester would likely be a significant stabilizing factor, leading to a pseudo-cyclic arrangement.

Below is a hypothetical data table summarizing the results of a computational conformational analysis. This data is for illustrative purposes only.

Table 2: Hypothetical Conformational Analysis Data for (R)-Ethyl 2-cyclopentyl-2-hydroxyacetate

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Population (%) | Intramolecular H-bond |

| 1 | -65° | 0.00 | 75.2 | Yes |

| 2 | 178° | 1.50 | 15.5 | No |

| 3 | 60° | 2.50 | 9.3 | No |

Further research, including experimental studies using techniques like NMR spectroscopy (specifically, the measurement of coupling constants and Nuclear Overhauser Effects), would be necessary to validate these computational predictions and provide a comprehensive understanding of the stereochemical and conformational properties of this compound.

Mechanistic Studies on Transformations Involving Ethyl 2 Cyclopentyl 2 Hydroxyacetate

Elucidation of Esterification and Transesterification Reaction Mechanisms

The synthesis of Ethyl 2-cyclopentyl-2-hydroxyacetate typically involves the esterification of 2-cyclopentyl-2-hydroxyacetic acid with ethanol. Conversely, the ester group can be exchanged through transesterification.

Esterification: The formation of the ethyl ester from the corresponding carboxylic acid is most commonly achieved through Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk Subsequently, the alcohol (ethanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com A series of proton transfers then occurs, leading to the elimination of a water molecule and the formation of the protonated ester. Finally, deprotonation of this species yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.comlibretexts.org The entire process is a sequence of equilibrium steps. masterorganicchemistry.com To drive the reaction towards the product side, a large excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com

Transesterification: This process involves the exchange of the alkoxy group of the ester with another alcohol. wikipedia.org The reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is analogous to the reverse of Fischer esterification. The carbonyl oxygen of the ester is protonated, followed by nucleophilic attack from the new alcohol. A tetrahedral intermediate is formed, and after proton transfers, the original alcohol is eliminated. masterorganicchemistry.com

Base-Catalyzed Transesterification: A strong base, typically an alkoxide, is used to deprotonate the incoming alcohol, making it a more potent nucleophile. wikipedia.org This nucleophile then attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The original alkoxy group is then expelled, leading to the new ester. masterorganicchemistry.com

The choice of catalyst and reaction conditions can influence the rate and equilibrium position of these reactions. Lewis acids are also known to catalyze transesterification reactions. nih.gov

Kinetic and Thermodynamic Analysis of Hydrolysis Pathways

The hydrolysis of this compound, the reverse of esterification, results in the formation of 2-cyclopentyl-2-hydroxyacetic acid and ethanol. This reaction can be catalyzed by either acid or base, and its rate is dependent on factors such as pH, temperature, and the structure of the ester. viu.calibretexts.org

Acid-Catalyzed Hydrolysis: The mechanism is the microscopic reverse of Fischer esterification. jk-sci.com The reaction is typically first-order in both the ester and the acid catalyst. The rate of hydrolysis is influenced by the steric hindrance around the carbonyl group.

Base-Catalyzed Hydrolysis (Saponification): This is generally an irreversible process because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. jk-sci.comyoutube.com The reaction is typically second-order, being first-order in both the ester and the hydroxide ion. researchgate.net

Interactive Data Table: General Kinetic Parameters for Ester Hydrolysis

| Ester | Catalyst | Reaction Order | Rate Constant (k) | Activation Energy (Ea) |

| Ethyl Acetate | NaOH | Second | Varies with temp. | ~4.409 kJ/mol researchgate.net |

| p-Nitrophenyl acetate | Base | Pseudo-first | Varies with pH | Not specified |

Note: The data presented is for analogous systems and serves as a reference. Specific values for this compound would require experimental determination.

Reactivity of the Hydroxyl Group: Selective Derivatization and Functional Group Interconversions

The tertiary hydroxyl group in this compound is a key site for various chemical transformations. Its reactivity allows for selective derivatization and interconversion into other functional groups.

Acylation and Etherification: The hydroxyl group can undergo acylation to form a new ester or etherification to form an ether. Acylation can be achieved using acyl chlorides or anhydrides in the presence of a base. The acylation of hydroxyl groups in α-hydroxy esters is a known transformation. nih.gov Etherification can be carried out under various conditions, for instance, using the Mitsunobu reaction for the conversion of alcohols to ethers. researchgate.net

Oxidation: The tertiary alcohol in this compound is resistant to oxidation under standard conditions that typically oxidize primary and secondary alcohols. wikipedia.org However, under more forcing conditions, cleavage of the carbon-carbon bond adjacent to the hydroxyl group might occur. The oxidation of α-hydroxy esters to α-keto esters is a synthetically useful transformation, though it is more readily achieved with secondary α-hydroxy esters. organic-chemistry.orgorganic-chemistry.orgacs.org

Functional Group Interconversions: The hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions. This often requires activation of the hydroxyl group by converting it into a better leaving group, such as a tosylate or a halide.

Cyclopentyl Ring Reactivity and Stability in Synthetic Operations

The cyclopentyl ring is a relatively stable five-membered carbocycle. Its stability is attributed to having bond angles (approximately 108° in its envelope and half-chair conformations) that are close to the ideal tetrahedral angle of 109.5°, thus minimizing angle strain. libretexts.org However, it does experience some torsional strain. chemistrysteps.com

Stability: The cyclopentyl ring is generally stable under a variety of reaction conditions, including those typically employed for esterification, hydrolysis, and derivatization of the hydroxyl group. It is not prone to ring-opening reactions under normal acidic or basic conditions.

Neighboring Group Participation: The cyclopentyl group, being a carbocyclic ring, can potentially participate in reactions at an adjacent center, a phenomenon known as neighboring group participation (NGP). wikipedia.org NGP can influence the rate and stereochemistry of a reaction. For instance, in solvolysis reactions of cyclopentyl derivatives, anchimeric assistance from the ring has been studied. acs.org While direct evidence for NGP by the cyclopentyl ring in reactions involving the hydroxyl or ester group of the title compound is not documented, it is a mechanistic possibility that could be investigated, for example, in substitution reactions at the α-carbon. The participation of cyclopropyl groups as neighboring groups has been shown to be particularly effective, in some cases even more so than a double bond. youtube.com

Investigation of Rearrangement Reactions and Fragmentations

Rearrangement Reactions: this compound, being an α-hydroxy ester, could potentially undergo rearrangement reactions under certain conditions.

Photochemical Rearrangements: α-hydroxy ketones are known to undergo photochemical rearrangement to form lactones. rsc.org While the title compound is an ester, related photochemical transformations could be envisaged. Photochemical rearrangements of esters, such as the photo-Fries rearrangement, are also known, which typically involve the migration of an acyl group. rsc.org The presence of the hydroxyl group might lead to alternative photochemical pathways.

Fragmentations: The study of fragmentation patterns in mass spectrometry provides valuable insights into the structure and stability of molecules.

Mass Spectrometry Fragmentation: The mass spectrum of this compound would be expected to show characteristic fragmentations of esters and alcohols. Common fragmentation pathways for esters include the loss of the alkoxy group (-OEt) and McLafferty rearrangement if a γ-hydrogen is available. libretexts.org The presence of the hydroxyl group and the cyclopentyl ring would lead to specific fragmentation patterns. For instance, cleavage of the C-C bond between the cyclopentyl ring and the quaternary carbon could be a significant fragmentation pathway. The fragmentation of ketamine analogues, which share some structural similarities, has been studied and shows complex fragmentation patterns involving the cyclic moiety. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z | Possible Fragment Ion | Fragmentation Pathway |

| M-29 | [M - C2H5]+ | Loss of ethyl group |

| M-45 | [M - COOH]+ | Loss of carboxyl group |

| M-46 | [M - C2H5OH]+ | Loss of ethanol |

| 83 | [C6H11]+ | Cyclopentylmethyl cation |

| 69 | [C5H9]+ | Cyclopentyl cation |

Note: These are predicted fragmentation patterns based on general principles and would require experimental verification.

Computational and Theoretical Investigations of Ethyl 2 Cyclopentyl 2 Hydroxyacetate

Quantum Chemical Calculations of Electronic Structure and Energetics

The electronic structure dictates the molecule's reactivity, polarity, and intermolecular interactions. For instance, the distribution of electron density, often visualized through electrostatic potential maps, highlights regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other chemical species.

Energetics, another key output of quantum chemical calculations, pertains to the molecule's stability and the energy changes associated with different conformations or chemical reactions. By calculating the total electronic energy of various molecular geometries, researchers can identify the most stable conformer—the three-dimensional arrangement of atoms that the molecule is most likely to adopt. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a critical parameter, offering insights into the molecule's electronic excitability and its propensity to participate in chemical reactions. mdpi.com

Table 1: Calculated Electronic Properties of Ester Analogs

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability. mdpi.com |

| Dipole Moment | Measure of the net molecular polarity | Influences intermolecular forces and solubility. |

| Electrostatic Potential | Distribution of charge on the molecule's surface | Predicts sites for electrophilic and nucleophilic attack. mdpi.com |

This table presents a conceptual framework for the types of data generated from quantum chemical calculations. Specific values for Ethyl 2-cyclopentyl-2-hydroxyacetate would require dedicated computational studies.

Density Functional Theory (DFT) Applications for Spectroscopic Data Prediction

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for its ability to accurately predict various spectroscopic properties, providing a powerful link between theoretical models and experimental observations. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. researchgate.net The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The precision of these predictions is significantly enhanced by using appropriate functionals and basis sets, such as B3LYP with the 6-311++G(d,p) basis set. researchgate.net By comparing the calculated NMR spectra with experimental data, chemists can confirm structural assignments, analyze conformational isomers, and gain a deeper understanding of the electronic environment of each atom within the molecule. researchgate.net

Table 2: Conceptual ¹H and ¹³C NMR Chemical Shift Prediction for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopentyl CH | Varies based on position | Varies based on position |

| Hydroxy H | Dependent on solvent and concentration | - |

| Methoxy H | ~3.7 | ~52 |

| Ethyl CH₂ | ~4.2 | ~61 |

| Ethyl CH₃ | ~1.3 | ~14 |

Note: The values in this table are illustrative and based on general principles of NMR spectroscopy. Actual DFT-calculated values may vary.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. ksu.edu.sa DFT calculations are highly effective in predicting the vibrational frequencies and intensities of these spectra. nih.gov

The calculation begins with a geometry optimization to find the molecule's minimum energy structure. Subsequently, a frequency calculation is performed, which yields a set of vibrational modes, each with a corresponding frequency and intensity. These theoretical spectra can then be compared with experimental IR and Raman spectra. researchgate.net This comparison aids in the assignment of observed spectral bands to specific molecular motions, such as stretching, bending, and twisting of chemical bonds. ksu.edu.sa

For a vibration to be IR active, it must result in a change in the molecule's dipole moment. libretexts.org Conversely, a vibration is Raman active if it leads to a change in the molecule's polarizability. libretexts.org DFT calculations can predict which modes will be active in each type of spectroscopy, providing a comprehensive vibrational profile of this compound.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity |

| O-H | Stretching | ~3400-3600 | Weak-Medium |

| C-H (Aliphatic) | Stretching | ~2850-3000 | Strong |

| C=O (Ester) | Stretching | ~1730-1750 | Medium |

| C-O (Ester) | Stretching | ~1100-1300 | Medium |

| C-C (Cyclopentyl) | Stretching | ~900-1200 | Strong |

This table provides a conceptual overview of expected vibrational frequencies. Precise values are obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. The cyclopentyl ring can adopt various puckered conformations, and the ester group can rotate, leading to a multitude of possible shapes. MD simulations can sample these different conformations and determine their relative populations.

Furthermore, MD simulations are crucial for understanding the influence of the solvent on the molecule's structure and behavior. By explicitly including solvent molecules (such as water or ethanol) in the simulation box, researchers can study how the solute and solvent molecules interact. These simulations can reveal details about the formation of hydrogen bonds between the hydroxyl and ester groups of this compound and the surrounding solvent molecules. nih.gov Understanding these solvent effects is critical, as they can significantly impact the molecule's stability, reactivity, and spectroscopic properties.

Reaction Pathway Analysis and Transition State Modeling for Synthetic Sequences

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical methods can be used to map out the entire reaction pathway, from reactants to products. This involves identifying all intermediates and, most importantly, the transition states—the high-energy structures that connect reactants, intermediates, and products.

Prediction of Non-Covalent Interactions and Intermolecular Forces

The physical properties and behavior of this compound in a condensed phase (liquid or solid) are governed by non-covalent interactions and intermolecular forces. These forces, while weaker than covalent bonds, are crucial in determining properties like boiling point, melting point, and solubility.

The primary intermolecular forces at play for this molecule include:

Hydrogen Bonding: The hydroxyl (-OH) group can act as a hydrogen bond donor, and the oxygen atoms of the hydroxyl and ester groups can act as hydrogen bond acceptors. libretexts.org This is typically the most significant intermolecular force for this molecule.

Dipole-Dipole Interactions: The polar C=O and C-O bonds in the ester group, as well as the C-O bond of the alcohol, create a permanent dipole moment in the molecule, leading to attractive interactions between molecules. libretexts.org

London Dispersion Forces: These forces, arising from temporary fluctuations in electron distribution, are present in all molecules and increase with molecular size and surface area. libretexts.org

Computational methods, such as Atoms in Molecules (AIM) theory and Non-Covalent Interaction (NCI) analysis, can be used to visualize and quantify these weak interactions. nih.gov These analyses can reveal the specific atoms involved in hydrogen bonds and van der Waals contacts, providing a detailed understanding of how molecules of this compound pack together and interact with each other and with solvent molecules. nih.gov

Advanced Spectroscopic and Spectrometric Methodologies for Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of ethyl 2-cyclopentyl-2-hydroxyacetate.

While one-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of protons and carbons, multidimensional NMR experiments are essential for unambiguously assigning these signals and establishing the connectivity of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the cyclopentyl protons (a complex multiplet), the methine proton adjacent to the hydroxyl group, and the hydroxyl proton itself. The chemical shifts provide clues to the electronic environment of each proton.

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, the two carbons of the ethyl group, and the carbons of the cyclopentyl ring.

2D-COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For instance, it would show a correlation between the methyl and methylene protons of the ethyl group, and among the various protons of the cyclopentyl ring, helping to trace the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of each carbon signal to its attached proton(s).

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (ethyl) | ~1.25 (t) | ~14 |

| O-CH₂ (ethyl) | ~4.20 (q) | ~61 |

| Cyclopentyl-H | 1.5-2.0 (m) | 25-30 |

| C-OH | ~4.0 (s) | ~75 |

| OH | Variable | - |

| C=O | - | ~175 |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary. t = triplet, q = quartet, m = multiplet, s = singlet.

To probe the three-dimensional structure of this compound, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed. These experiments detect protons that are close in space, regardless of whether they are bonded. For a specific enantiomer, such as the (2R)- or (2S)- form, NOESY/ROESY can help to understand the preferred conformation of the cyclopentyl ring relative to the rest of the molecule by observing spatial correlations between the protons of the ring and the substituents on the chiral carbon.

Mass Spectrometry: Fragmentation Pathways and Isotopic Abundance Analysis for Structure Elucidation

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (C₉H₁₆O₃), the molecular weight is 172.22 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 172. The fragmentation of this molecular ion is expected to follow predictable pathways for esters and alcohols:

Loss of the ethyl group (-CH₂CH₃): This would result in a fragment ion at m/z 143.

Loss of the ethoxy group (-OCH₂CH₃): This cleavage would lead to an acylium ion at m/z 127.

McLafferty rearrangement: If sterically feasible, this rearrangement could lead to the loss of ethene and the formation of a radical cation.

Cleavage of the cyclopentyl ring: Fragmentation of the cyclopentyl ring can produce a series of characteristic ions with decreasing m/z values.

Loss of water (-H₂O): The hydroxyl group can be eliminated as a water molecule, leading to a peak at m/z 154.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 172 | [M]⁺ |

| 143 | [M - CH₂CH₃]⁺ |

| 127 | [M - OCH₂CH₃]⁺ |

| 99 | [M - COOCH₂CH₃]⁺ |

| 69 | [C₅H₉]⁺ (cyclopentyl cation) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Purity Assessment

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

O-H stretch: A broad and strong absorption band is expected in the IR spectrum in the region of 3500-3200 cm⁻¹ due to the hydroxyl group.

C-H stretch: The C-H stretching vibrations of the aliphatic cyclopentyl and ethyl groups will appear in the 3000-2850 cm⁻¹ region.

C=O stretch: A very strong and sharp absorption band characteristic of the ester carbonyl group is anticipated around 1750-1735 cm⁻¹.

C-O stretch: The C-O stretching vibrations of the ester and the alcohol will be visible in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Raman spectroscopy, being less sensitive to the highly polar hydroxyl group, would provide clearer signals for the C-C backbone of the cyclopentyl ring and the symmetric vibrations of the molecule. The purity of a sample can also be assessed by the absence of extraneous peaks in the IR and Raman spectra.

UV-Vis Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the carbonyl group (C=O) of the ester. This group is expected to exhibit a weak n → π* transition at a wavelength around 210-220 nm. Since there are no other conjugated systems in the molecule, significant absorption in the longer wavelength visible region is not expected. The technique is primarily useful for quantitative analysis and for detecting the presence of any conjugated impurities.

Applications of Ethyl 2 Cyclopentyl 2 Hydroxyacetate As a Chiral Building Block

Stereoselective Synthesis of Complex Molecular Scaffolds

The inherent chirality of ethyl 2-cyclopentyl-2-hydroxyacetate makes it an attractive starting material for the stereoselective synthesis of intricate molecular scaffolds. The defined stereocenter serves as a control element, directing the formation of new stereocenters in subsequent reactions. This is particularly valuable in the construction of molecules with multiple contiguous stereocenters, a common feature in biologically active compounds.

The hydroxyl and ester functionalities of the molecule offer multiple avenues for synthetic elaboration. For instance, the hydroxyl group can be used to direct metal-catalyzed reactions to a specific face of the molecule, thereby controlling the stereochemical outcome of transformations such as hydrogenations, epoxidations, and cyclopropanations. Furthermore, the ester can be converted into a variety of other functional groups, including amides, aldehydes, and other esters, allowing for the introduction of diverse substituents and the construction of a wide range of molecular frameworks.

One potential application lies in diastereoselective alkylation reactions. By converting the hydroxyl group to a suitable protecting group and generating an enolate from the ester, the chiral cyclopentyl group can influence the approach of an electrophile, leading to the preferential formation of one diastereomer. This strategy is a cornerstone in the asymmetric synthesis of substituted cyclopentane (B165970) derivatives, which are prevalent in many natural products and pharmaceuticals. While direct literature on this compound is limited, the principles of asymmetric synthesis using chiral α-hydroxy esters are well-established. acs.orgacs.org

Below is a representative table illustrating the potential of chiral α-hydroxy esters in stereoselective transformations, which can be extrapolated to this compound.

| Reaction Type | Reagent/Catalyst | Diastereomeric Excess (d.e.) | Product Type |

| Diastereoselective Reduction | K-Selectride | 92% | α-hydroxy ester oup.com |

| Diastereoselective Alkylation | LDA, Alkyl Halide | >90% | Substituted α-hydroxy ester |

| Directed Hydrogenation | Rhodium Catalyst | >95% | Substituted cyclopentanol |

Precursor in the Total Synthesis of Natural Products

The cyclopentane ring is a ubiquitous structural motif in a vast array of natural products, including prostaglandins (B1171923), terpenoids, and alkaloids. acs.orgnih.gov Chiral cyclopentyl building blocks are therefore highly sought-after intermediates in the total synthesis of these complex molecules. This compound, with its pre-defined stereochemistry and versatile functional handles, is a promising candidate for this purpose.

The synthesis of cyclopentanoid natural products often involves the strategic introduction of functional groups and the controlled formation of stereocenters on a cyclopentane core. nih.gov The α-hydroxy ester moiety of this compound can be readily transformed into other functionalities commonly found in natural products, such as ketones, alkenes, or lactones. For example, oxidation of the hydroxyl group would yield a β-keto ester, a versatile intermediate for various carbon-carbon bond-forming reactions.

While specific examples of the total synthesis of natural products commencing from this compound are not prominently reported in the literature, its structural similarity to key intermediates in known synthetic routes suggests its potential. For instance, many syntheses of prostaglandins and their analogs rely on chiral cyclopentenone precursors, which could potentially be accessed from this compound through a sequence of oxidation and elimination reactions. cornell.edu

The following table outlines some classes of cyclopentanoid natural products and the key synthetic strategies where a building block like this compound could be employed.

| Natural Product Class | Key Synthetic Strategy | Potential Role of this compound |

| Prostaglandins | Enantioselective synthesis of functionalized cyclopentenones | Precursor to chiral cyclopentenone intermediates nih.govcornell.edu |

| Terpenoids | Stereocontrolled construction of substituted cyclopentane rings | Source of a chiral cyclopentyl core with versatile functionality researchgate.net |

| Carbocyclic Nucleosides | Asymmetric synthesis of cyclopentylamines and cyclopentanols | Chiral starting material for the synthesis of the cyclopentane moiety researchgate.net |

Integration into Novel Material Architectures (e.g., chiral polymers, supramolecular assemblies)

The development of novel materials with controlled three-dimensional structures and specific properties is a rapidly growing field of research. Chiral molecules are of particular interest in this area as they can impart unique chiroptical properties to materials and can be used to create chiral recognition sites for applications in enantioselective separations and catalysis.

This compound, as a readily available chiral monomer, holds potential for the synthesis of chiral polymers. The hydroxyl and ester functionalities can be utilized for polymerization reactions. For example, the hydroxyl group can serve as an initiator for ring-opening polymerization of cyclic esters like lactide or caprolactone, leading to the formation of biodegradable polyesters with a chiral end-group. Alternatively, the ester group could be hydrolyzed to the corresponding carboxylic acid, which can then be used in condensation polymerizations with other monomers. The synthesis of chiral polymers from monomers containing hydroxyl and ester groups is a known strategy. cmu.eduacs.org

| Polymer Type | Polymerization Method | Potential Property/Application |

| Chiral Polyester | Ring-Opening Polymerization (initiated by the hydroxyl group) | Biodegradable material with chiroptical properties |

| Chiral Polyamide | Condensation Polymerization (from the corresponding amino acid) | Material for enantioselective separations |

| Chiral Polyacrylate | Radical Polymerization (of a derivatized monomer) | Chiral coating or film |

Development of Chiral Auxiliaries and Ligands Based on its Structural Framework

Chiral auxiliaries and ligands are indispensable tools in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which it is removed. A chiral ligand coordinates to a metal center to create a chiral catalytic environment.

The structural features of this compound make it an attractive scaffold for the design of new chiral auxiliaries and ligands. The hydroxyl and ester groups can be readily modified to attach the scaffold to a substrate or a metal center. The cyclopentyl group provides a rigid and sterically defined environment around the reactive center, which is crucial for achieving high levels of stereocontrol.

For example, the ester group could be converted to an amide, and the resulting α-hydroxy amide could be used as a chiral auxiliary in aldol (B89426) or alkylation reactions. The design of chiral ligands could involve the synthesis of bidentate or polydentate structures by introducing additional coordinating groups onto the cyclopentyl ring or by modifying the ester and hydroxyl functionalities. The development of new chiral ligands based on various scaffolds is an active area of research. researchgate.net

The following table presents potential designs for chiral auxiliaries and ligands derived from this compound.

| Type of Chiral Molecule | Proposed Structural Modification | Potential Application in Asymmetric Synthesis |

| Chiral Auxiliary | Conversion of the ester to an N-acyl oxazolidinone | Asymmetric aldol reactions |

| Chiral Ligand | Synthesis of a phosphine-oxazoline ligand from the corresponding amino alcohol | Palladium-catalyzed asymmetric allylic alkylation |

| Chiral Catalyst | Incorporation into a salen-type ligand | Asymmetric epoxidation of alkenes |

Role in Mechanistic Probes for Enzymatic Reactions and Biological Pathway Understanding (mechanistic in vitro only)

Understanding the mechanisms of enzymatic reactions is fundamental to drug discovery and biotechnology. Chiral molecules can serve as valuable probes to elucidate the stereochemical course of enzymatic transformations and to map the active sites of enzymes.

This compound, as a chiral ester, could be employed as a substrate in in vitro studies of hydrolases such as lipases and esterases. nih.gov The enzymatic hydrolysis of the ester would yield the corresponding chiral α-hydroxy acid and ethanol. By analyzing the enantiomeric purity of the unreacted substrate and the product, it is possible to determine the enantioselectivity of the enzyme. This information can provide insights into the shape and chirality of the enzyme's active site. The use of chiral esters to probe enzyme stereoselectivity is a common technique. mdpi.com

Furthermore, isotopically labeled versions of this compound could be synthesized to probe the mechanism of specific enzymatic reactions in more detail. For example, labeling the carbonyl oxygen with ¹⁸O could help to distinguish between different possible hydrolysis mechanisms. The use of chiral probes, including those with isotopic labels, is a powerful tool for studying enzymatic reaction mechanisms. cea.fr The formation of fleeting chiral intermediates in enzyme-catalyzed reactions is a key area of study where such probes are valuable. nih.govacs.org

| Enzyme Class | In Vitro Study | Information Gained |

| Lipases/Esterases | Enantioselective hydrolysis | Determination of enzyme enantiopreference (E-value) |

| Dehydrogenases | Reduction of the corresponding α-keto ester | Probing the stereochemistry of hydride delivery |

| Acyltransferases | Acylation of the hydroxyl group | Understanding substrate scope and stereoselectivity |

Emerging Research Directions and Future Challenges

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency

The asymmetric synthesis of ethyl 2-cyclopentyl-2-hydroxyacetate with high enantiomeric excess is a primary goal for its application in the pharmaceutical and fine chemical industries. Research is actively pursuing novel catalytic systems to improve both selectivity and reaction efficiency.

One promising approach is the use of biocatalysis. The enantioselective reduction of the corresponding α-ketoester, ethyl 2-cyclopentyl-2-oxoacetate, is a key strategy. Enzymes such as alcohol dehydrogenases and reductases from various microorganisms, including Saccharomyces cerevisiae, have demonstrated the ability to reduce α-keto esters to their corresponding α-hydroxy esters with high conversion rates and excellent enantioselectivity (>99% ee for some substrates). nih.gov Lipases, particularly Candida antarctica Lipase (B570770) B (CALB), are also extensively studied for the kinetic resolution of racemic α-hydroxy esters, offering a pathway to isolate the desired enantiomer. nih.govmdpi.comresearchgate.net The development of robust and reusable immobilized enzymes is a key focus to enhance the economic viability of these biocatalytic processes. nih.gov

In addition to biocatalysis, chemo-catalytic methods are being explored. Metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are powerful tools for the enantioselective reduction of ketones. Chiral ruthenium, rhodium, and iridium complexes with chiral ligands have shown high efficiency and enantioselectivity in the reduction of various keto esters. Dynamic kinetic resolution (DKR), which combines a lipase for enantioselective acylation with a metal catalyst for in-situ racemization of the slower-reacting enantiomer, presents a method to theoretically achieve a 100% yield of the desired enantiopure ester. encyclopedia.pub Research in this area is focused on developing more active, stable, and cost-effective metal catalysts that are compatible with enzymatic conditions. encyclopedia.pubnumberanalytics.com

The following table summarizes some catalytic approaches for the synthesis of chiral α-hydroxy esters:

| Catalyst Type | Reaction Type | Advantages | Key Research Focus |

| Reductases (S. cerevisiae) | Asymmetric Reduction | High enantioselectivity, mild reaction conditions, green solvent (water) | Enzyme screening, protein engineering for improved substrate scope and stability |

| Lipases (e.g., CALB) | Kinetic Resolution / DKR | High enantioselectivity, commercially available | Development of efficient racemization catalysts for DKR, enzyme immobilization |

| Chiral Metal Complexes (Ru, Rh, Ir) | Asymmetric Hydrogenation | High turnover numbers, broad substrate scope | Design of novel chiral ligands, development of heterogeneous catalysts for easy separation |

Development of Continuous Flow Synthetic Methodologies for Scalable Production

The transition from batch to continuous flow manufacturing is a significant trend in the chemical industry, driven by the need for safer, more efficient, and scalable processes. acs.orgnih.gov The synthesis of this compound is well-suited for flow chemistry applications.

Continuous flow reactors, such as packed-bed reactors with immobilized catalysts or microreactors, offer several advantages over traditional batch processes. nih.govriken.jp These include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to safely handle hazardous reagents or unstable intermediates. nih.gov For instance, the asymmetric hydrogenation of ethyl 2-cyclopentyl-2-oxoacetate could be performed in a flow reactor with a heterogeneous chiral catalyst, allowing for continuous production and easy separation of the product from the catalyst. riken.jpnih.gov

The integration of multiple reaction steps into a single, continuous "telescoped" process is a key goal of flow chemistry. acs.orgrsc.org For the synthesis of this compound, a flow system could be designed to couple the synthesis of the starting ketoester with its subsequent asymmetric reduction and in-line purification, significantly reducing processing time and waste generation. nih.gov The development of robust pumps, reactors, and in-line analytical techniques is crucial for the successful implementation of continuous flow processes for the large-scale production of this compound. nih.gov

Advanced Computational Modeling for De Novo Design and Optimization of Synthesis

Computational modeling has become an indispensable tool in modern chemical research, enabling the de novo design of catalysts and the optimization of synthetic pathways. biorxiv.orgarxiv.orgnih.gov For the synthesis of this compound, computational methods can be applied in several ways.

De novo enzyme design aims to create artificial enzymes with tailored catalytic activities. biorxiv.orgresearchgate.net Using computational platforms like Rosetta, researchers can design a protein scaffold to accommodate a specific transition state, effectively creating a new enzyme for a desired reaction. nih.gov This "inside-out" approach could be used to design a highly specific and efficient reductase for the asymmetric synthesis of this compound. biorxiv.orgnih.gov

Quantum mechanics (QM) and density functional theory (DFT) calculations are used to elucidate reaction mechanisms and predict the stereochemical outcome of catalytic reactions. arxiv.org By modeling the interaction between the substrate, catalyst, and solvent molecules, researchers can gain insights into the factors that control enantioselectivity. This knowledge can then be used to rationally design more effective catalysts.

Furthermore, computational fluid dynamics (CFD) can be used to model and optimize the performance of continuous flow reactors, ensuring efficient mixing and heat transfer for scalable production.

Key areas of computational modeling in the synthesis of this compound include:

| Computational Method | Application |

| De Novo Enzyme Design (e.g., Rosetta) | Creation of artificial enzymes with high selectivity and activity for the target reaction. biorxiv.orgnih.gov |

| Quantum Mechanics (QM/DFT) | Elucidation of reaction mechanisms and prediction of enantioselectivity to guide catalyst design. arxiv.org |

| Molecular Dynamics (MD) Simulations | Studying enzyme dynamics and substrate binding to understand the basis of biocatalysis. |

| Computational Fluid Dynamics (CFD) | Optimization of reactor design and operating conditions for continuous flow synthesis. |

Challenges in Sustainable and Economical Production of Enantiopure this compound

While significant progress has been made in the synthesis of enantiopure α-hydroxy esters, several challenges remain for the sustainable and economical production of this compound on an industrial scale.

A primary challenge is the cost and stability of chiral catalysts, whether they are enzymes or metal complexes. numberanalytics.com Enzymes can be expensive and may have limited stability under industrial process conditions, while precious metal catalysts are costly and can pose risks of product contamination. The development of highly active and robust catalysts that can be efficiently recycled is therefore a major research focus. numberanalytics.com

The use of green chemistry principles is essential for developing sustainable manufacturing processes. acs.org This includes the use of non-toxic, renewable starting materials, the replacement of hazardous solvents with greener alternatives like water or bio-based solvents, and the minimization of waste. acs.orgrsc.org Green chemistry metrics, such as Process Mass Intensity (PMI) and E-Factor, are used to quantify the environmental impact of a chemical process and guide the development of more sustainable alternatives. acsgcipr.orgrsc.orgmdpi.comresearchgate.net A high PMI value indicates that a large amount of waste is generated relative to the amount of product, highlighting the need for process optimization. mdpi.com

Scaling up enantioselective reactions from the laboratory to an industrial scale presents its own set of challenges. numberanalytics.comprimescholars.com Issues such as heat transfer, mixing, and catalyst deactivation can become more pronounced at larger scales, requiring careful process engineering and optimization. primescholars.comacsgcipr.org

Integration into Multicomponent Reaction Sequences for Complex Molecule Assembly

Multicomponent reactions (MCRs), in which three or more reactants combine in a single step to form a complex product, are highly valued in medicinal chemistry for their efficiency and atom economy. nih.govnih.govyoutube.com The bifunctional nature of this compound, with its hydroxyl and ester groups, makes it an attractive candidate for integration into MCRs.

For example, the hydroxyl group could participate as a nucleophile in reactions such as the Ugi or Passerini reactions. nih.gov In a hypothetical Ugi-type reaction, this compound could react with an aldehyde, an amine, and an isocyanide to generate a complex, stereochemically rich α-acyloxy carboxamide derivative. This would allow for the rapid assembly of diverse molecular scaffolds from a single chiral building block.

The development of novel MCRs that can incorporate α-hydroxy esters like this compound is an active area of research. nih.gov Such reactions would provide a powerful tool for the efficient synthesis of complex molecules with potential applications in drug discovery and materials science. The ability to perform these MCRs in a stereoselective manner, preserving the chirality of the starting material, is a key objective. nih.gov Tandem reaction sequences, where the product of one reaction is immediately used as a substrate in a subsequent reaction in the same pot, also offer a streamlined approach to complex molecule synthesis. researchgate.net

Q & A

Q. What are the standard synthetic routes for Ethyl 2-cyclopentyl-2-hydroxyacetate, and how are purity and yield optimized?

- Methodological Answer : this compound is typically synthesized via esterification of 2-cyclopentyl-2-hydroxyacetic acid with ethanol under acid catalysis (e.g., sulfuric acid). Key steps include:

- Reaction Optimization : Temperature control (60–80°C) to minimize side reactions like dehydration.

- Purification : Fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the ester.

- Yield Improvement : Use of molecular sieves to remove water and shift equilibrium toward ester formation.

- Purity Validation :

| Technique | Purpose | Reference Standard |

|---|---|---|

| GC-MS | Quantify impurities | Ethyl 2-phenylacetoacetate (≥98% purity) |

| NMR | Confirm structural integrity | Comparative analysis with PubChem data |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of techniques ensures accurate characterization:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign signals for the cyclopentyl, hydroxyl, and ester groups. Compare with PubChem’s spectral library for similar esters (e.g., 2-Hydroxyethyl 2-Hydroxyacetate).

- IR Spectroscopy : Identify carbonyl (C=O, ~1740 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns.

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Adopt protocols from analogous esters (e.g., Methyl 2-hydroxyacetate):

- PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity in this compound synthesis?

- Methodological Answer : Stereoselectivity depends on:

- Catalyst Choice : Chiral catalysts (e.g., lipases or organocatalysts) for enantioselective esterification.

- Solvent Effects : Polar aprotic solvents (e.g., THF) improve catalyst-substrate interactions.

- Temperature Gradients : Lower temperatures (4–25°C) reduce kinetic competition for stereocontrol.

- Validation : Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column.

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies (e.g., unexpected <sup>1</sup>H NMR splitting) require:

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated spectra (Gaussian or ORCA software).

- Isotopic Labeling : Use <sup>2</sup>H or <sup>13</sup>C-labeled precursors to track reaction pathways.

- Cross-Technique Correlation : Align IR carbonyl data with X-ray crystallography results (if crystalline).

Q. How does this compound interact with biological systems, and what experimental models are suitable?

- Methodological Answer : Preliminary studies on similar esters (e.g., 2-Acetamido-2-cyclohexylacetic acid) suggest:

- Enzyme Inhibition Assays : Test interactions with hydrolases (e.g., esterases) using fluorometric substrates.

- Cell-Based Models : Assess cytotoxicity in HEK293 or HepG2 cells via MTT assays (IC50 determination).

- Molecular Docking : Simulate binding affinities with proteins (AutoDock Vina) using PubChem’s 3D conformer data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.